molecular formula C16H22N2O3S B5696331 4-[allyl(methylsulfonyl)amino]-N-cyclopentylbenzamide

4-[allyl(methylsulfonyl)amino]-N-cyclopentylbenzamide

Cat. No. B5696331
M. Wt: 322.4 g/mol
InChI Key: VJNIJOPVLXRJNZ-UHFFFAOYSA-N
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Description

4-[allyl(methylsulfonyl)amino]-N-cyclopentylbenzamide, also known as AM404, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. AM404 was first synthesized in 1993 and has since been extensively studied for its various biochemical and physiological effects. In

Scientific Research Applications

4-[allyl(methylsulfonyl)amino]-N-cyclopentylbenzamide has been studied extensively for its various therapeutic applications. One of the primary areas of research is its potential as a pain reliever. Studies have shown that 4-[allyl(methylsulfonyl)amino]-N-cyclopentylbenzamide inhibits the reuptake of anandamide, an endocannabinoid that plays a role in pain perception. This inhibition leads to an increase in anandamide levels, which can reduce pain sensitivity.
4-[allyl(methylsulfonyl)amino]-N-cyclopentylbenzamide has also been studied for its potential as an anti-inflammatory agent. Studies have shown that 4-[allyl(methylsulfonyl)amino]-N-cyclopentylbenzamide can reduce inflammation in various animal models of disease, including arthritis and colitis. This anti-inflammatory effect is thought to be due to the inhibition of prostaglandin synthesis.

Mechanism of Action

4-[allyl(methylsulfonyl)amino]-N-cyclopentylbenzamide exerts its effects by inhibiting the reuptake of anandamide, which is a neurotransmitter that plays a role in pain perception, appetite, and mood regulation. Anandamide is broken down by the enzyme fatty acid amide hydrolase (FAAH), which is responsible for its rapid degradation. 4-[allyl(methylsulfonyl)amino]-N-cyclopentylbenzamide inhibits the reuptake of anandamide by binding to the transporter protein responsible for its uptake, thereby increasing anandamide levels in the brain.
Biochemical and Physiological Effects
4-[allyl(methylsulfonyl)amino]-N-cyclopentylbenzamide has been shown to have various biochemical and physiological effects. In addition to its pain-relieving and anti-inflammatory properties, 4-[allyl(methylsulfonyl)amino]-N-cyclopentylbenzamide has been shown to have neuroprotective effects. Studies have shown that 4-[allyl(methylsulfonyl)amino]-N-cyclopentylbenzamide can protect against brain damage caused by ischemia and traumatic brain injury. 4-[allyl(methylsulfonyl)amino]-N-cyclopentylbenzamide has also been shown to have anticonvulsant properties, making it a potential treatment for epilepsy.

Advantages and Limitations for Lab Experiments

4-[allyl(methylsulfonyl)amino]-N-cyclopentylbenzamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It is also stable and has a long shelf life, making it a reliable tool for research. However, there are also limitations to using 4-[allyl(methylsulfonyl)amino]-N-cyclopentylbenzamide in lab experiments. Its complex synthesis means that it is not readily available to all researchers. Additionally, its effects on the endocannabinoid system can be difficult to interpret, as this system is complex and not fully understood.

Future Directions

For research include exploring its potential as a treatment for neurodegenerative diseases and the development of new synthetic compounds with improved properties.

Synthesis Methods

The synthesis of 4-[allyl(methylsulfonyl)amino]-N-cyclopentylbenzamide involves the reaction between N-cyclopentyl-4-aminobenzoic acid and allyl methyl sulfone in the presence of a base catalyst. The resulting product is then subjected to a series of purification steps, including recrystallization and column chromatography, to obtain pure 4-[allyl(methylsulfonyl)amino]-N-cyclopentylbenzamide. The synthesis of 4-[allyl(methylsulfonyl)amino]-N-cyclopentylbenzamide is a complex process that requires expertise in organic chemistry and specialized equipment.

properties

IUPAC Name

N-cyclopentyl-4-[methylsulfonyl(prop-2-enyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c1-3-12-18(22(2,20)21)15-10-8-13(9-11-15)16(19)17-14-6-4-5-7-14/h3,8-11,14H,1,4-7,12H2,2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNIJOPVLXRJNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC=C)C1=CC=C(C=C1)C(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-4-[(methylsulfonyl)(prop-2-en-1-yl)amino]benzamide

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